2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal
Overview
Description
“2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal” is an organic compound with the molecular formula C11H9F3O and a molecular weight of 214.19 . It is also known as Fluorobenzaldehyde. The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-2-methyl-3-[2-(trifluoromethyl)phenyl]-2-propenal . The InChI code is 1S/C11H9F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b8-6+ .
Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 214.19 . The storage temperature is -10 degrees .
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Systems
One application involves the use of related compounds in the synthesis of heterocyclic systems. For instance, derivatives of the compound have been utilized in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are significant in medicinal chemistry due to their potential biological activities. This synthesis demonstrates the compound's utility as a building block in complex organic syntheses (Selič, Grdadolnik, & Stanovnik, 1997).
Development of Anti-Microbial and Anti-Cancer Agents
Another study highlighted the synthesis of new 1,2,3-triazolyl chalcone derivatives as potential anti-microbial, anti-oxidant, and anti-cancer agents using a Claisen–Schmidt reaction approach. These derivatives exhibit broad-spectrum anti-microbial and anti-oxidant activities, with some showing moderate to excellent anti-cancer activities on breast cancer cell lines, indicating the compound's relevance in drug development (Bhat et al., 2016).
Investigation of Molecular Packing and Photochemical Properties
The influence of pressure on molecular packing and photochemical properties in chalcone analogs, including 1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, has been studied. This research provides insights into the [2+2] photodimerization reactions of these compounds, which are crucial for understanding their reactivity and potential applications in materials science (Bąkowicz, Galica, & Turowska-Tyrk, 2015).
Study on Inhibitors of NF-kappaB and AP-1 Gene Expression
Research has also been conducted on the structure-activity relationship studies of related compounds as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These findings are significant for the development of new therapeutic agents targeting inflammation and cancer (Palanki et al., 2000).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .
Properties
IUPAC Name |
2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRLNFCFKXVDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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